![molecular formula C6H7ClN2 B1603516 4-Chloro-2-methylpyridin-3-amine CAS No. 1211399-74-4](/img/structure/B1603516.png)
4-Chloro-2-methylpyridin-3-amine
Overview
Description
4-Chloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.58 g/mol . It is a key intermediate in the synthesis of nevirapine .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylpyridin-3-amine involves several steps. It can be prepared from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, a one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyridin-3-amine shows one intramolecular N—H⋯Cl contact. The crystal packing is stabilized by an intermolecular N—H⋯N hydrogen bond .Chemical Reactions Analysis
4-Chloro-2-methylpyridin-3-amine is a versatile chemical compound used in various scientific research. It exhibits great potential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.Physical And Chemical Properties Analysis
4-Chloro-2-methylpyridin-3-amine has a molecular weight of 142.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 142.0297759 g/mol. Its topological polar surface area is 38.9 Ų .Scientific Research Applications
Chromatography and Mass Spectrometry
“4-Chloro-2-methylpyridin-3-amine” can be used in Chromatography or Mass Spectrometry applications . It can be used as a measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Suzuki Cross-Coupling Reaction
This compound can be used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The compound is also used in quantum mechanical investigations . Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
Biological Activities
“4-Chloro-2-methylpyridin-3-amine” has been used in the study of biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated .
Synthesis of Nevirapine
“4-Chloro-2-methylpyridin-3-amine” is a key intermediate for the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor, which has been established to be clinically useful for the treatment of infection by HIV-1 .
Formation of Methoxo-Bridged Copper (II) Complexes
“4-Chloro-2-methylpyridin-3-amine” acts as a ligand and forms methoxo-bridged copper (II) complexes . This can be used in various chemical reactions and studies .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Chloro-2-methylpyridin-3-amine might interact with its targets through a process involving oxidative addition and transmetalation . The compound could potentially donate electrons to form new bonds, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Similar compounds are often characterized by their lipophilicity and water solubility , which can impact their bioavailability.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Future Directions
properties
IUPAC Name |
4-chloro-2-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIJBBFOOLCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603440 | |
Record name | 4-Chloro-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyridin-3-amine | |
CAS RN |
1211399-74-4 | |
Record name | 4-Chloro-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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